![molecular formula C₃₂H₄₇N₇O₈S B560589 E3 ligase Ligand-Linker Conjugates 4 CAS No. 1797406-81-5](/img/structure/B560589.png)
E3 ligase Ligand-Linker Conjugates 4
Vue d'ensemble
Description
“E3 ligase Ligand-Linker Conjugates 4” is a compound with the molecular formula C32H47N7O8S . It’s a part of Proteolysis Targeting Chimeric Molecules (PROTACs) and incorporates a ligand for the E3 ubiquitin ligase and a linker . These conjugates can be used to create PROTACs that target proteins for ubiquitination and destruction .
Synthesis Analysis
The synthesis of E3 ligase Ligand-Linker Conjugates 4 involves various chemical reactions. The review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity .
Molecular Structure Analysis
The molecular structure of “E3 ligase Ligand-Linker Conjugates 4” is complex. It has a molecular weight of 689.8 g/mol . The structure includes a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .
Chemical Reactions Analysis
The chemical reactions involved in the formation of “E3 ligase Ligand-Linker Conjugates 4” are complex. A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “E3 ligase Ligand-Linker Conjugates 4” include a molecular weight of 689.8 g/mol . The compound has a complex molecular structure, which includes a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .
Applications De Recherche Scientifique
PROTAC Development
E3 ligase ligand-linker conjugates are crucial in the development of PROTACs, which are heterobifunctional compounds designed to induce the degradation of specific proteins. By combining a protein-targeting ligand with an E3 ligase ligand via an appropriate linker, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of target proteins .
Cancer Treatment
The ubiquitination process, mediated by E3 ubiquitin ligases, is essential in regulating various cellular processes, including cell cycle, DNA repair, and apoptosis. The modulation of E3 ligases has been identified as a novel therapeutic approach in cancer treatment, offering a way to target and degrade oncogenic proteins .
Biological Functions and Molecular Mechanisms
E3 ubiquitin ligases are involved in almost all life activities of eukaryotes due to their role in catalyzing ubiquitination. Understanding their biological functions and molecular mechanisms is vital for exploring their potential in various therapeutic applications .
Protein Level Measurement Techniques
In the screening for active PROTACs, techniques such as immunoblotting and mass spectrometry are used to measure protein levels. These techniques are integral to the research applications involving E3 ligase ligand-linker conjugates .
Chemical Space Exploration
Systematic exploration of different E3 ubiquitin ligases and their small-molecule binders can extend the spectrum of PROTACs. This approach involves connecting various linkers to specific ligands, such as palbociclib, to address different E3 ligases .
Ubiquitination Modification
Ubiquitination modification is involved in almost all life activities of eukaryotes, playing an essential role in cellular regulation. Research into E3 ligase ligand-linker conjugates contributes to understanding this modification’s impact on cellular functions .
Orientations Futures
The future directions of research on “E3 ligase Ligand-Linker Conjugates 4” involve expanding the use of E3 ligases in the field of targeted protein degradation (TPD). Less than 2% amongst hundreds of E3 ligases in the human genome have been engaged in current studies in the TPD field, calling for the recruiting of additional ones to further enhance the therapeutic potential of TPD .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMONCFLONVNNI-UWPQIUOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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